molecular formula C13H19ClN4 B2517977 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 2279124-41-1

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B2517977
CAS No.: 2279124-41-1
M. Wt: 266.77
InChI Key: SDCWWMMAMZAFSY-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine moiety further enhances its biological activity, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine moiety through nucleophilic substitution or other suitable reactions. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, automated reaction systems, and stringent purification processes. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities.

Scientific Research Applications

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives and piperidine-containing molecules. Examples include:

  • 2-Methyl-3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • 2-Methyl-3-(piperidin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

The uniqueness of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the imidazo[4,5-b]pyridine core with the piperidine moiety enhances its potential as a versatile and valuable compound in various scientific and industrial applications.

Biological Activity

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride (CAS Number: 2279124-41-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H19ClN4
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 2279124-41-1

Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit potent inhibition of specific kinases such as Aurora-A and FLT3. These kinases are crucial in cell cycle regulation and proliferation, making their inhibition a potential strategy for cancer therapy.

Inhibition Studies

A study demonstrated that this compound showed significant in vitro FLT3 inhibition with an IC50 value of approximately 0.162 μM, indicating strong antiproliferative effects against MV4-11 human acute myeloid leukemia (AML) cells (GI50 = 0.299 μM) . This suggests its potential utility in treating AML and possibly other malignancies characterized by FLT3 mutations.

Biological Activity Data

Activity Value
FLT3 Inhibition IC50 0.162 μM
Antiproliferative GI50 0.299 μM
Target Cell Line MV4-11 (AML cells)

Case Studies and Research Findings

  • Aurora Kinase Inhibition :
    • A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives revealed that these compounds could serve as effective tools for further exploring Aurora protein functions. The dual inhibition of Aurora-A and FLT3 was highlighted as a promising avenue for therapeutic development .
  • Trypanosoma brucei Inhibition :
    • Another research effort identified imidazo[4,5-b]pyridine derivatives as potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, a target for treating human African trypanosomiasis (HAT). The best compounds exhibited EC50 values in the low nanomolar range (39 nM and 22 nM), indicating their potential as lead compounds for HAT treatment .

Toxicology and Safety Profile

While detailed toxicological data specific to this compound is limited, general safety measures include avoiding ingestion and skin contact due to its classification as a hazardous substance .

Properties

IUPAC Name

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11;/h3,5,7,11,14H,2,4,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWWMMAMZAFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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